One promising area of research for KTO is its potential as a photocatalyst. Photocatalysis utilizes light to drive chemical reactions. Studies have shown that KTO can be used as a photocatalyst to break down organic pollutants in wastewater [1]. Under light irradiation, KTO can generate reactive oxygen species that can effectively decompose organic contaminants into carbon dioxide, water, and other harmless byproducts [1]. This research suggests that KTO could be a valuable tool for developing more sustainable and efficient methods for wastewater treatment.
KTO has also been explored as an electrolyte for a process called plasma electrolytic oxidation (PEO). PEO is a technique used to modify the surface of metals to improve their properties. In a study, researchers used KTO as an electrolyte in the PEO treatment of aluminum alloy. The KTO electrolyte facilitated the formation of a titanium dioxide (TiO₂) layer on the aluminum surface [2]. This TiO₂ layer enhanced the corrosion resistance and wear resistance of the aluminum alloy [2]. This research suggests that KTO could be a useful component in developing new methods for surface functionalization of metals.
Potassium Titanium Oxalate Dihydrate is an inorganic compound with the chemical formula and a molecular weight of approximately 390.12 g/mol. It is commonly referred to by several synonyms, including Potassium Titanyl Oxalate and Potassium Bis(Oxalato)Oxotitanate(IV) . This compound typically appears as a white crystalline powder that is freely soluble in water, making it suitable for various applications in chemical synthesis and materials science .
The synthesis of Potassium Titanium Oxalate Dihydrate can be achieved through various methods:
Potassium Titanium Oxalate Dihydrate has diverse applications across several fields:
Studies have explored the interactions of Potassium Titanium Oxalate Dihydrate with other compounds, particularly focusing on its reactivity with hydrogen peroxide. Research indicates that this interaction can be harnessed for sensing applications, showcasing its potential utility in detecting oxidative agents in various environments . Further studies on its interactions with biological systems are warranted to understand its full potential.
Potassium Titanium Oxalate Dihydrate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Potassium Titanium Oxide | Used in ceramics and as a catalyst | |
Calcium Titanium Oxalate | Involved in photocatalytic applications | |
Barium Titanium Oxalate | Known for high dielectric properties | |
Sodium Titanium Oxalate | Used in solar energy applications |
Uniqueness: Potassium Titanium Oxalate Dihydrate is distinctive due to its dual role as both a catalyst and a precursor for titanium dioxide nanoparticles. Its solubility and stability make it particularly advantageous for various industrial processes compared to other titanium oxalates.
Potassium titanium oxalate dihydrate possesses the chemical formula K₂TiO(C₂O₄)₂·2H₂O, representing a complex inorganic compound with a molecular weight of 354.13 grams per mole [1] [6] [15]. The compound consists of two potassium cations (K⁺), one titanyl unit (TiO²⁺), two oxalate dianions (C₂O₄²⁻), and two water molecules of crystallization [1] [3] [17].
The molecular composition reveals a stoichiometric arrangement where the titanium center exists in the +4 oxidation state, coordinated in a titanyl configuration with an oxo group [19] [23]. The oxalate ligands function as bidentate chelating agents, each contributing four oxygen atoms to the coordination sphere [22] [25]. The two water molecules exist as crystal water rather than coordinated water, playing a crucial role in the hydrogen bonding network that stabilizes the crystal structure [16] [19].
The compound exhibits the systematic name dipotassium oxodioxalatotitanate(IV) dihydrate, reflecting its coordination chemistry nomenclature [1] [3] [17]. Alternative nomenclature includes potassium bis(oxalato)oxotitanate(IV) dihydrate and potassium titanyl oxalate dihydrate, all referring to the same chemical entity [3] [17] [33].
Potassium titanium oxalate dihydrate crystallizes in the monoclinic crystal system with space group P2₁/c [19] [20]. The unit cell parameters, derived from single-crystal X-ray diffraction studies of the analogous ammonium compound, reveal dimensions of a = 13.473(2) Å, b = 11.329(1) Å, c = 17.646(2) Å, and β = 126.66(1)° [19] [20]. The unit cell volume measures 2160.6 ų with Z = 8 formula units per unit cell [19] [20].
The calculated density equals 1.808 g cm⁻³, which agrees closely with the experimentally determined density of 1.80(1) g cm⁻³ obtained through pycnometric measurements [19] [20]. This excellent agreement between calculated and experimental densities confirms the accuracy of the structural determination and the proposed molecular formula [19] [20].
Crystallographic Parameter | Value | Standard Deviation |
---|---|---|
Crystal System | Monoclinic | - |
Space Group | P2₁/c | - |
Unit Cell Parameter a (Å) | 13.473 | ±0.002 |
Unit Cell Parameter b (Å) | 11.329 | ±0.001 |
Unit Cell Parameter c (Å) | 17.646 | ±0.002 |
Unit Cell Parameter β (°) | 126.66 | ±0.01 |
Unit Cell Volume (ų) | 2160.6 | - |
Formula Units per Cell (Z) | 8 | - |
Calculated Density (g cm⁻³) | 1.808 | - |
Experimental Density (g cm⁻³) | 1.80 | ±0.01 |
The crystal structure consists of discrete tetranuclear anionic complexes [Ti₄O₄(C₂O₄)₈]⁸⁻ with crystallographic i symmetry [16] [19] [32]. These tetrameric units form through corner-sharing of distorted titanium octahedra, creating an eight-membered ring structure composed of alternating titanium and oxygen atoms [16] [19] [32]. The tetrameric arrangement represents a novel structural motif among titanium(IV) complexes, differing significantly from other known tetrameric titanium compounds [16] [19].
The titanium center in potassium titanium oxalate dihydrate adopts a six-coordinate environment with severely distorted octahedral geometry [19] [23] [29]. Each titanium atom coordinates to six oxygen atoms: two bridging oxygen atoms in cis positions and four oxygen atoms from two bidentate oxalate ligands [16] [19] [22]. The coordination sphere exhibits significant deviation from ideal octahedral geometry, with oxygen-titanium-oxygen angles ranging from 77° to 103° instead of the ideal 90° [19] [20].
The titanium-oxygen bond distances within the coordination sphere show considerable variation depending on the bonding mode [19] [23] [29]. The bridging titanium-oxygen distances measure 1.785(7), 1.788(8), 1.840(7), and 1.855(6) Å, representing unusually short bonds that suggest significant dπ-pπ bonding character [16] [19] [20]. These short bonds arise from three-center two-electron bonding in the titanium-oxygen-titanium bridge systems [16] [19] [20].
Bond Type | Distance Range (Å) | Characteristics |
---|---|---|
Ti-O Bridging | 1.785(7) - 1.855(6) | Short bonds with dπ-pπ character |
Ti-O Equatorial | 1.963(7) - 1.997(7) | Normal titanium-oxygen distances |
Ti-O Trans | 2.060(7) - 2.116(7) | Elongated due to trans effect |
The equatorial titanium-oxygen bonds to the oxalate ligands exhibit normal distances ranging from 1.963(7) to 1.997(7) Å [19] [29]. In contrast, the titanium-oxygen bonds trans to the bridging oxygen atoms are significantly elongated, measuring 2.060(7), 2.081(7), 2.101(7), and 2.116(7) Å [19] [20]. This trans effect results from charge displacement caused by the strong dπ-pπ bonding in the bridging positions [16] [19] [20].
The tetrameric structure features titanium-titanium separations of 3.411(2), 3.521(2), 4.717(2), and 5.080(2) Å [19] [20]. The four titanium atoms form an approximate square arrangement with sides of 3.521(2) and 3.411(2) Å and angles of 85.76(5)° and 94.24(5)° [19] [20]. The titanium-oxygen-titanium bridge angles measure 139.2(4)° and 152.1(5)°, reflecting the bent nature of the bridging interactions [19] [20].
The oxalate ligands in potassium titanium oxalate dihydrate function exclusively as bidentate chelating ligands, coordinating through both carboxylate oxygen atoms to a single titanium center [22] [25] [27]. Each titanium atom coordinates to two oxalate ligands, resulting in a total coordination number of six when combined with the two bridging oxygen atoms [19] [22] [25]. This bidentate κ²-O,O′ coordination mode represents the most stable binding configuration for oxalate ligands with titanium(IV) [25] [27] [29].
The oxalate ligands exhibit significant structural distortion from ideal planarity [19] [20] [30]. The carbon-oxygen bond lengths within the oxalate groups show asymmetry, with coordinated oxygen atoms displaying C-O distances of 1.252-1.288 Å, while terminal oxygen atoms exhibit distances of 1.216-1.309 Å [19] [20]. The carbon-carbon bond lengths within the oxalate ligands range from 1.500 to 1.544 Å, consistent with typical single bond character [19] [20].
Oxalate Structural Parameter | Value Range | Description |
---|---|---|
C-O Bond Length (coordinated) | 1.252-1.288 Å | Bonds to titanium center |
C-O Bond Length (terminal) | 1.216-1.309 Å | Non-coordinating oxygen atoms |
C-C Bond Length | 1.500-1.544 Å | Central oxalate carbon-carbon bond |
O-C-O Angle | 121.7-124.8° | Compressed from ideal geometry |
Ti-O-C Angle | 115.3-119.4° | Coordination bond angles |
The oxalate groups demonstrate significant non-planarity, with atomic deviations from least-squares planes ranging from ±0.067 to ±0.112 Å [19] [20]. Twist angles between the two carboxylate planes within each oxalate ligand measure 7.3°, 9.1°, 9.3°, and 11.0° for the four crystallographically distinct oxalate groups [19] [20]. This twisting minimizes steric hindrance between adjacent ligands while maintaining optimal overlap for chelation [19] [20] [30].
The oxygen-carbon-oxygen angles within the carboxylate groups range from 121.7° to 124.8°, representing compression from the ideal tetrahedral angle [19] [20]. The titanium-oxygen-carbon bond angles vary from 115.3° to 119.4°, reflecting the geometric constraints imposed by the chelating coordination mode [19] [20]. These angular distortions accommodate the formation of stable five-membered chelate rings characteristic of oxalate coordination [25] [27] [29].
The crystal structure of potassium titanium oxalate dihydrate contains two crystallographically distinct water molecules per formula unit, designated as crystal water rather than coordinated water [16] [17] [19]. These water molecules participate in an extensive hydrogen bonding network that provides significant stabilization to the crystal lattice [16] [19] [20]. The hydrogen bonding interactions connect the tetrameric anionic units, potassium cations, and water molecules into a three-dimensional supramolecular assembly [16] [19].
The water molecules form hydrogen bonds with terminal oxalate oxygen atoms at distances ranging from 2.85 to 3.03 Å [19] [20]. The two crystallographically distinct water molecules exhibit different thermal behavior, with one water molecule (Oa) showing significantly higher thermal parameters than the other (Ob) [19] [20]. Thermal analysis experiments demonstrate that one water molecule dehydrates easily between 30 and 80°C without disturbing the crystal structure, while the second water molecule requires higher temperatures for removal [19] [20].
Hydrogen Bond Type | Distance Range (Å) | Geometry | Structural Function |
---|---|---|---|
NH₄⁺ to Oxalate O | 2.81-2.96 | Linear to bent | Crystal packing stabilization |
NH₄⁺ to Water | 2.86-2.94 | Nearly linear | Cation-water network linkage |
Water to Oxalate O | 2.85-3.03 | Bent | Framework connectivity |
Water to Water | ~2.9 | Linear | Water cluster formation |
The potassium cations participate in ionic interactions rather than classical hydrogen bonding, providing charge balance and electrostatic stabilization to the crystal lattice [17] [19]. The cations coordinate to multiple oxalate oxygen atoms and water molecules through electrostatic interactions, contributing to the overall stability of the crystal structure [17] [19]. The absence of direct potassium-water coordination bonds indicates that the water molecules function primarily in hydrogen bonding rather than metal coordination [17] [19].
The hydrogen bonding network exhibits directional preferences that influence the crystal packing arrangement [19] [20]. Terminal oxalate oxygen atoms that already possess relatively long carbon-oxygen bonds tend to form bifurcated hydrogen bonds with multiple acceptors [19] [20]. This bifurcation pattern optimizes the hydrogen bonding geometry while accommodating the geometric constraints imposed by the tetrameric anionic framework [19] [20].